4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((1-(4-chlorophenyl)cyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))-
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Overview
Description
4-Thia-1-azabicyclo(320)heptane-2-carboxylic acid, 6-(((1-(4-chlorophenyl)cyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))- is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((1-(4-chlorophenyl)cyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))- involves several steps, including the formation of the bicyclic core and the subsequent attachment of the chlorophenyl and cyclopentanecarbonyl groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct stereochemistry and yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((1-(4-chlorophenyl)cyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different analogs with altered biological activity.
Substitution: Various substituents can be introduced into the molecule, modifying its chemical and biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
These derivatives often exhibit enhanced or modified biological activity compared to the parent compound .
Scientific Research Applications
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((1-(4-chlorophenyl)cyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets and pathways.
Medicine: Investigated for its potential as an antibiotic and other therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((1-(4-chlorophenyl)cyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))- involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit or modulate the activity of these targets, leading to various biological effects. The compound’s unique structure allows it to bind selectively to these targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor in the synthesis of high-performance polymers.
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound structurally similar to vitamin E.
Uniqueness
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((1-(4-chlorophenyl)cyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))- stands out due to its unique bicyclic structure and the presence of the chlorophenyl and cyclopentanecarbonyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Properties
CAS No. |
143407-69-6 |
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Molecular Formula |
C20H22ClN2NaO4S |
Molecular Weight |
444.9 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C20H23ClN2O4S.Na/c1-19(2)14(17(25)26)23-15(24)13(16(23)28-19)22-18(27)20(9-3-4-10-20)11-5-7-12(21)8-6-11;/h5-8,13-14,16H,3-4,9-10H2,1-2H3,(H,22,27)(H,25,26);/q;+1/p-1/t13-,14+,16-;/m1./s1 |
InChI Key |
HIBDEEIXYWMWQG-CFDZSLPFSA-M |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)C(=O)[O-])C.[Na+] |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)C(=O)[O-])C.[Na+] |
Synonyms |
sodium (2S,5R,6R)-6-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-3, 3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Origin of Product |
United States |
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